1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl group, all connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea typically involves multiple steps. One common approach is to start with the appropriate chlorophenyl and methoxyphenyl precursors. These are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors are often preferred for their efficiency and ability to maintain consistent reaction conditions, leading to higher yields and better control over the product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often hydroxylated derivatives.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea
- 1-(3-Chlorophenyl)-3-(2-(3-ethoxyphenyl)-2-morpholinoethyl)urea
- 1-(3-Chlorophenyl)-3-(2-(3-methylphenyl)-2-morpholinoethyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-2-4-15(12-18)19(24-8-10-27-11-9-24)14-22-20(25)23-17-6-3-5-16(21)13-17/h2-7,12-13,19H,8-11,14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOUXLBNTIYZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=CC(=CC=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.